molecular formula C12H13NO4 B14193105 4-(2,6-Dimethoxyphenyl)-5-methylidene-1,3-oxazolidin-2-one CAS No. 918423-10-6

4-(2,6-Dimethoxyphenyl)-5-methylidene-1,3-oxazolidin-2-one

Katalognummer: B14193105
CAS-Nummer: 918423-10-6
Molekulargewicht: 235.24 g/mol
InChI-Schlüssel: ASFNSCXAGGVUKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2,6-Dimethoxyphenyl)-5-methylidene-1,3-oxazolidin-2-one is an organic compound characterized by its unique structure, which includes a phenyl ring substituted with two methoxy groups and an oxazolidinone ring with a methylidene group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dimethoxyphenyl)-5-methylidene-1,3-oxazolidin-2-one typically involves the reaction of 2,6-dimethoxybenzaldehyde with an appropriate amine and a carbonyl compound under specific conditions. One common method is the condensation reaction between 2,6-dimethoxybenzaldehyde and an amine, followed by cyclization to form the oxazolidinone ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,6-Dimethoxyphenyl)-5-methylidene-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-(2,6-Dimethoxyphenyl)-5-methylidene-1,3-oxazolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 4-(2,6-Dimethoxyphenyl)-5-methylidene-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(2,6-Dimethoxyphenyl)-5-methylidene-1,3-oxazolidin-2-one is unique due to its oxazolidinone ring and methylidene group, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

918423-10-6

Molekularformel

C12H13NO4

Molekulargewicht

235.24 g/mol

IUPAC-Name

4-(2,6-dimethoxyphenyl)-5-methylidene-1,3-oxazolidin-2-one

InChI

InChI=1S/C12H13NO4/c1-7-11(13-12(14)17-7)10-8(15-2)5-4-6-9(10)16-3/h4-6,11H,1H2,2-3H3,(H,13,14)

InChI-Schlüssel

ASFNSCXAGGVUKU-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=CC=C1)OC)C2C(=C)OC(=O)N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.